

Understanding the biology of E3 ligase Ligand 25's target

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Compound of Interest

Compound Name: E3 ligase Ligand 25

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An In-Depth Technical Guide to a Covalent Ligand for the E3 Ligase TRIM25

This guide provides a comprehensive overview of the biology of the E3 ubiquitin ligase TRIM25 and a novel covalent ligand that targets its substrate-binding domain. The information presented is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation and ubiquitination.

The Target: TRIM25 E3 Ubiquitin Ligase

Tripartite motif-containing protein 25 (TRIM25) is a member of the TRIM family of RING-type E3 ubiquitin ligases.^{[1][2]} These enzymes play a critical role in the post-translational modification of proteins through ubiquitination, a process that can lead to protein degradation, altered cellular localization, or modulation of protein activity.^{[1][3]} TRIM25 is a multifaceted protein implicated in a variety of cellular processes, including antiviral innate immunity, cancer signaling pathways, and cell proliferation.^{[1][4][5]}

1.1 Structure and Domains

TRIM25 is characterized by a conserved N-terminal tripartite motif (TRIM), which consists of:

- A RING-finger domain: This domain is responsible for binding to the E2 ubiquitin-conjugating enzyme and is essential for the catalytic activity of the ligase.^{[6][7]}

- A B-box domain: The function of this domain is not fully elucidated but is thought to be involved in protein-protein interactions and the overall structural integrity of the TRIM protein. [\[6\]](#)[\[7\]](#)
- A coiled-coil domain: This domain facilitates the dimerization of TRIM25, which is crucial for its E3 ligase activity. [\[6\]](#)[\[7\]](#)

In addition to the TRIM motif, TRIM25 possesses a C-terminal PRYSPRY domain, which functions as the substrate-binding domain. [\[1\]](#)[\[2\]](#) This domain is responsible for recognizing and recruiting specific target proteins for ubiquitination. [\[1\]](#)

1.2 Biological Function and Signaling Pathways

TRIM25 is a key regulator in several critical signaling pathways:

- Antiviral Innate Immunity: TRIM25 is essential for the activation of the RIG-I signaling pathway, a primary defense mechanism against RNA viruses. [\[8\]](#)[\[9\]](#) Upon viral RNA recognition by RIG-I, TRIM25 mediates the K63-linked ubiquitination of the RIG-I CARD domains. [\[8\]](#)[\[9\]](#) This ubiquitination is a critical step for the downstream activation of MAVS and the subsequent production of type I interferons. [\[8\]](#)
- Cancer Signaling: TRIM25 has been identified as an oncogene in several types of cancer, including breast and colorectal cancer. [\[10\]](#)[\[11\]](#) It can promote tumor progression by activating signaling pathways such as TGF- β and NF- κ B. [\[10\]](#)[\[11\]](#) For instance, TRIM25 can enhance the K63-linked polyubiquitination of TRAF2, leading to the activation of the NF- κ B pathway. [\[11\]](#)
- Other Substrates: TRIM25 has been shown to ubiquitinate other proteins, including the zinc-finger antiviral protein (ZAP) and DDX3X, highlighting its diverse roles in cellular regulation. [\[1\]](#)[\[12\]](#)

A Covalent Ligand for TRIM25: "TRIM25 Ligand-10"

Given that a specific "E3 ligase Ligand 25" is not described in the literature, this guide focuses on a well-characterized novel covalent ligand for TRIM25, referred to as Compound 10 in its discovery publication, which we will call "TRIM25 Ligand-10". [\[1\]](#) This ligand represents a significant advancement in the ability to pharmacologically modulate TRIM25 activity.

TRIM25 Ligand-10 was identified through a covalent fragment screening campaign and was subsequently optimized.^{[1][2]} It is a chloroacetamide-containing fragment that covalently modifies a cysteine residue (Cys498) within the PRYSPRY substrate-binding domain of TRIM25.^{[1][13]}

Quantitative Data

The following tables summarize the key quantitative findings related to TRIM25 Ligand-10 and its derivatives.

Table 1: Covalent Labeling Efficiency and Kinetic Parameters of TRIM25 Ligands.^[2]

Compound	% Labeling of TRIM25 PRYSPRY (50 μ M)	k_{obs} (h^{-1})
Fragment 1	25.3	0.05
Fragment 2	22.1	0.04
Fragment 3	19.8	0.03
Ligand-10	>95	1.2

| Ligand-11 | >95 | 1.0 |

Table 2: Ternary Complex Formation Affinity with a Heterobifunctional Compound.^[1]

Heterobifunctional Compound	Target Protein	KD (nM) for Target Binding to Ligand-TRIM25 Complex
HB1	BRD4 BD2	15 \pm 1.9
HB2	BRD4 BD2	20 \pm 2.1

| HB3 | BRD4 BD2 | 22.5 \pm 3.6 |

Experimental Protocols

Detailed methodologies for the key experiments involved in the discovery and characterization of TRIM25 Ligand-10 are provided below.

4.1 Covalent Fragment Screening by Intact Protein LC-MS

This protocol was used to identify the initial covalent fragment hits for the TRIM25 PRYSPRY domain.[\[1\]](#)

- **Protein Preparation:** Recombinantly expressed TRIM25 PRYSPRY domain is prepared at a concentration of 0.25 μ M in an appropriate buffer.
- **Fragment Library:** A library of cysteine-reactive chloroacetamide fragments is used for screening.[\[1\]](#)
- **Incubation:** The TRIM25 PRYSPRY domain is incubated with each fragment at a concentration of 50 μ M at 4°C for 24 hours.[\[1\]](#)
- **LC-MS Analysis:** The reaction mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the mass shift corresponding to the covalent adduction of a fragment to the protein.
- **Data Analysis:** The percentage of labeled protein is calculated by comparing the relative intensities of the apo (unbound) protein and the protein-fragment complex peaks in the mass spectrum.[\[1\]](#)

4.2 In Vitro Auto-Ubiquitination Assay

This assay is used to determine the effect of TRIM25 Ligand-10 on the E3 ligase activity of TRIM25.[\[1\]](#)

- **Reaction Components:**
 - E1 activating enzyme (e.g., UBE1)
 - E2 conjugating enzyme (e.g., Ubch5c)
 - Ubiquitin

- ATP
- Full-length TRIM25 protein
- TRIM25 Ligand-10 or DMSO (vehicle control)
- Procedure:
 - Pre-incubate full-length TRIM25 with TRIM25 Ligand-10 or DMSO.
 - Initiate the ubiquitination reaction by adding E1, E2, ubiquitin, and ATP.
 - Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[\[6\]](#)
 - Quench the reaction by adding SDS-PAGE loading buffer.
- Detection:
 - Separate the reaction products by SDS-PAGE.
 - Perform a Western blot using an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains on TRIM25. An increase in the intensity of the high-molecular-weight ubiquitin smear indicates enhanced auto-ubiquitination.[\[6\]](#)

4.3 Cellular Target Engagement

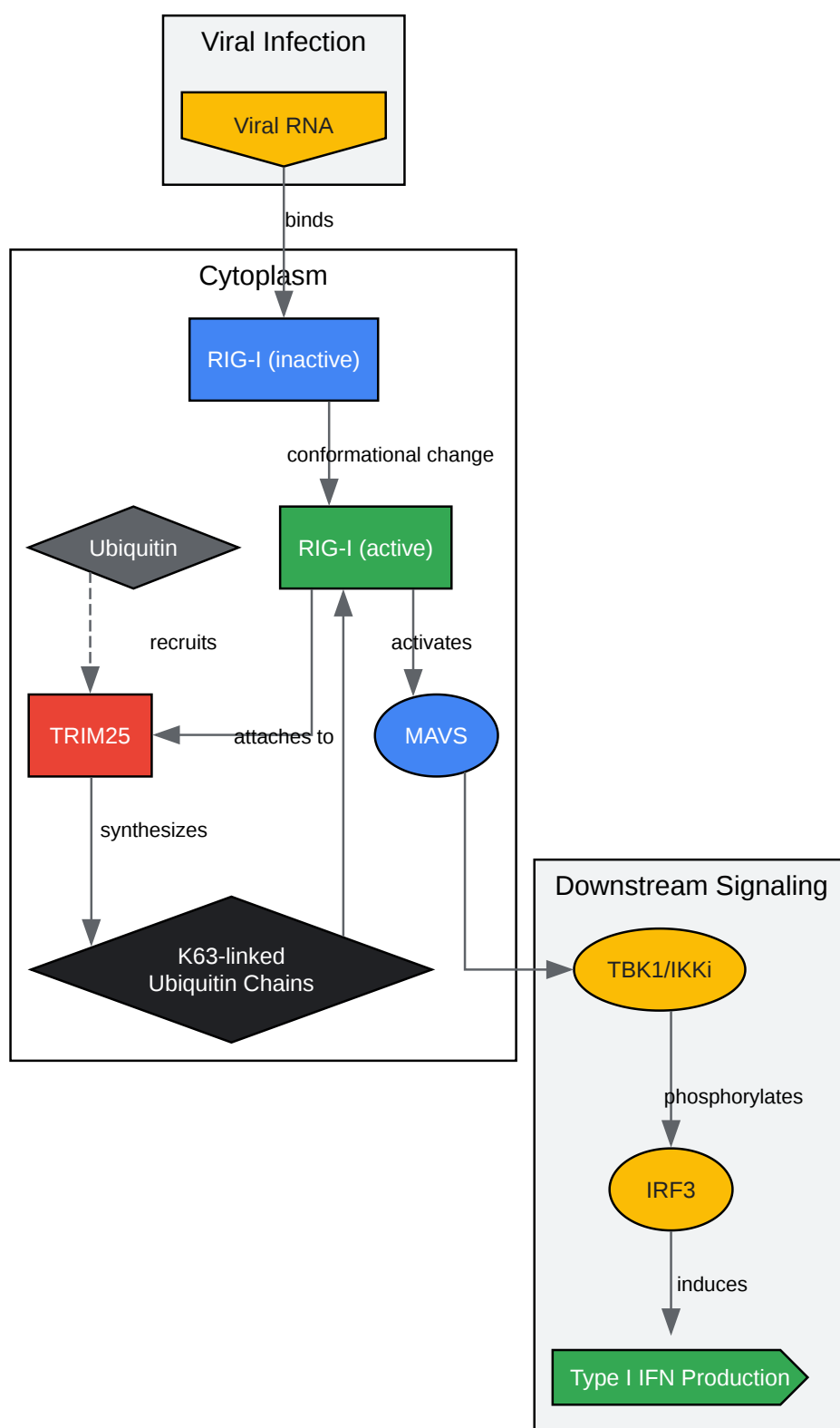
This experiment confirms that the ligand can bind to TRIM25 within a cellular context.[\[1\]](#)

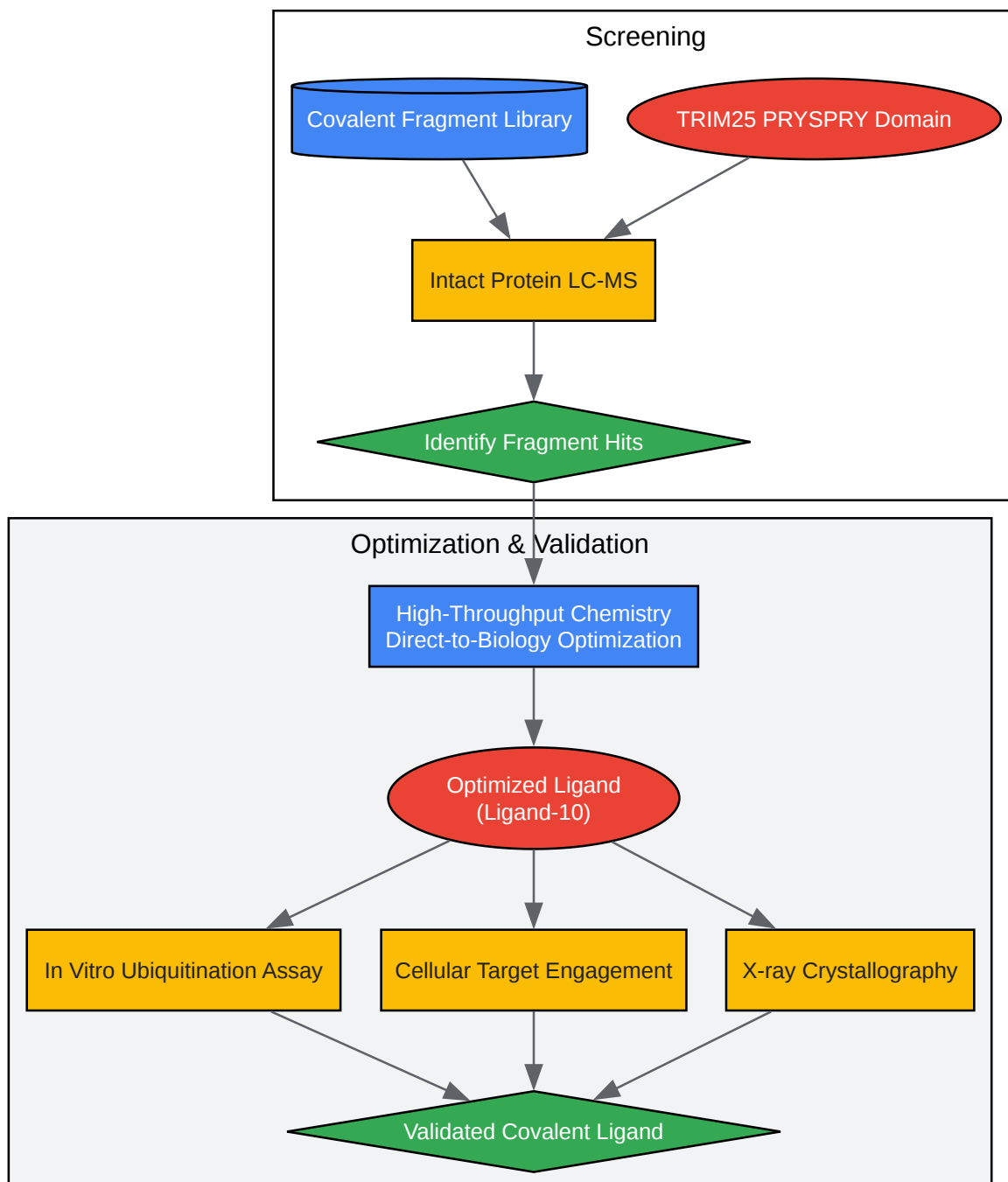
- Cell Culture: Use a relevant cell line (e.g., THP-1 monocytes).[\[1\]](#)
- Treatment: Treat the cells with TRIM25 Ligand-10 for a specified time.
- Lysis: Lyse the cells under conditions that preserve protein integrity.
- Chemoproteomics:
 - The cell lysate is subjected to techniques such as competitive affinity-based profiling.

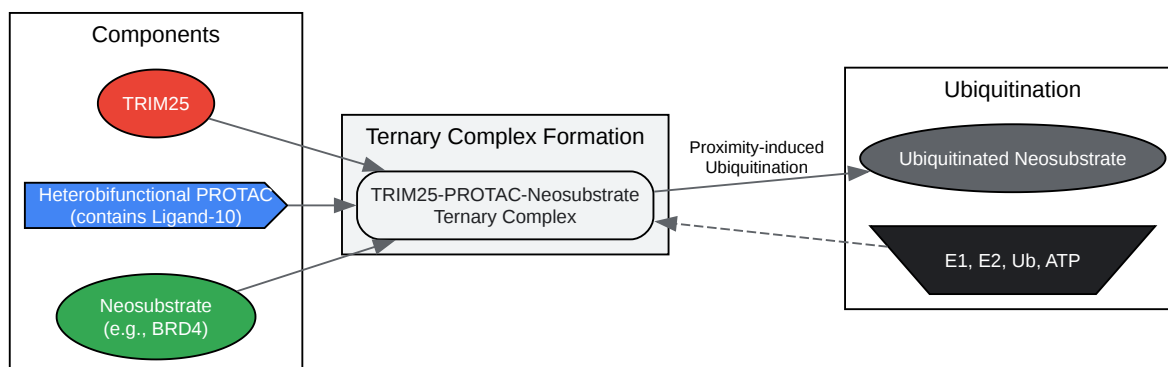
- Alternatively, click chemistry can be used if the ligand is synthesized with a bio-orthogonal handle.
- Mass Spectrometry: Analyze the samples by mass spectrometry to identify the proteins that are covalently modified by the ligand. The selective labeling of TRIM25 confirms cellular target engagement.[\[1\]](#)

Visualizations

5.1 Signaling Pathway: TRIM25 in RIG-I Antiviral Signaling







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